molecular formula C12H26Cl2N2O B1424163 N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride CAS No. 1220020-18-7

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride

Cat. No. B1424163
M. Wt: 285.25 g/mol
InChI Key: YOPAZGZCVDINDM-UHFFFAOYSA-N
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Description

“N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride” is a chemical compound with the molecular formula C12H26Cl2N2O . It is used for pharmaceutical testing .


Synthesis Analysis

A new and efficient synthesis of 4- [N-Methyl-N- (tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779, is described. The process involves reductive alkylation of methylamine with tetrahydro-4H-pyran-4-one followed by alkylation of N-methyl-N-(tetrahydropyran-4-yl)amine with 4-nitrobenzylbromide and reduction of N-(4-nitrobenzyl)-N-(tetrahydropyran-4-yl)amine .


Molecular Structure Analysis

The molecular weight of “N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride” is 285.254 Da . The InChI Key is WMBCUXKYKVTJRF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular formula of “N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride” is C12H26Cl2N2O . The molecular weight is 285.25364 .

Scientific Research Applications

  • Synthesis of Key Intermediates : This compound is used in the synthesis of key intermediates for pharmaceuticals. For example, it is a key intermediate in the synthesis of TAK-779, a nonpeptide CCR5 antagonist, offering an efficient synthesis method using commercially available reagents (Hashimoto et al., 2002).

  • Drug Discovery and Design : It plays a role in the discovery and design of new pharmaceutical compounds. For instance, derivatives of this compound have been identified as novel PDE9A inhibitors, which are significant in treating cognitive disorders (Verhoest et al., 2012).

  • Pharmacokinetic Modeling : This compound has been used in studies focusing on the estimation of circulating drug metabolite exposure in humans. Such studies are crucial in understanding the metabolism and efficacy of drugs (Obach et al., 2018).

  • Anticonvulsant and Antimicrobial Activities : Derivatives of this compound have been synthesized and evaluated for their potential anticonvulsant and antimicrobial activities, showcasing its versatility in medicinal chemistry (Aytemir et al., 2004; Aytemir et al., 2010).

  • Chemical Synthesis and Characterization : This compound is also pivotal in chemical synthesis and the development of new chemical entities. For example, it is used in the synthesis of dicarboxylic acid amides and diamides, which are important in various chemical reactions (Aghekyan et al., 2018).

  • Corrosion Inhibitors for Mild Steel : Derivatives of this compound have been studied for their potential as corrosion inhibitors for mild steel, indicating its application in materials science and engineering (Dandia et al., 2013).

  • Pharmacological Probes in Neuroscience : This compound has been used in the development of pharmacological probes to study neural receptors and pathways, which is essential in neuroscience research (Shim et al., 2002).

Safety And Hazards

This compound causes severe skin burns and eye damage. It is also harmful if swallowed .

properties

IUPAC Name

N-methyl-N-(oxan-4-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c1-14(12-2-6-13-7-3-12)10-11-4-8-15-9-5-11;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPAZGZCVDINDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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